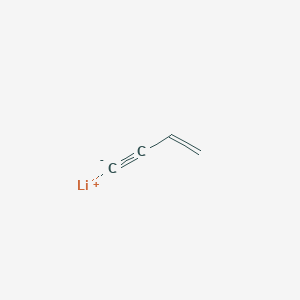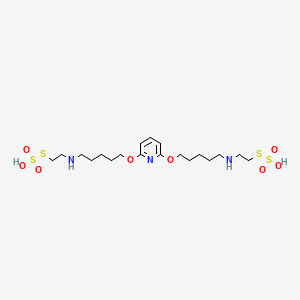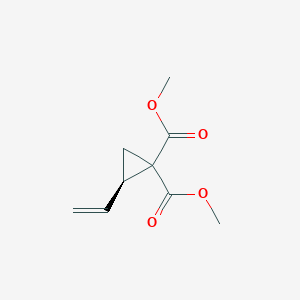
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is notable for its unique structure, which includes a nicotinamidomethyl ester group, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyldithio-, nicotinamidomethyl ester typically involves the reaction of carbamoyl chlorides with alcohols . Another method includes the addition of alcohols to isocyanates . The reaction conditions often require the presence of a base to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve the use of carbonate esters reacting with ammonia . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the hydrolysis of esters can be catalyzed by either an acid or a base . Acidic hydrolysis results in the formation of a carboxylic acid and an alcohol, while basic hydrolysis (saponification) produces a carboxylate salt and an alcohol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of the ester bond in acidic conditions would yield nicotinamide and dimethyldithiocarbamic acid.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, dimethyldithio-, nicotinamidomethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule . The ester group allows it to interact with various functional groups in biological systems, leading to diverse effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid: A simpler compound with the formula H2NCOOH.
Ethyl carbamate: Another ester of carbamic acid, commonly used in organic synthesis.
Dithiocarbamate: A related compound with sulfur atoms in its structure.
Uniqueness
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester is unique due to its nicotinamidomethyl ester group, which imparts specific chemical and biological properties. This makes it distinct from other carbamates and dithiocarbamates, which may not have the same range of applications or reactivity.
Eigenschaften
CAS-Nummer |
38221-43-1 |
|---|---|
Molekularformel |
C10H13N3OS2 |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
(pyridine-3-carbonylamino)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H13N3OS2/c1-13(2)10(15)16-7-12-9(14)8-4-3-5-11-6-8/h3-6H,7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
IUTXHUJHWKYMFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)SCNC(=O)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)






![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)
